molecular formula C18H23BrClNO B117846 Embramine hydrochloride CAS No. 13977-28-1

Embramine hydrochloride

Cat. No. B117846
CAS RN: 13977-28-1
M. Wt: 384.7 g/mol
InChI Key: JUOZATSMKDYYGH-UHFFFAOYSA-N
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Description

Embramine hydrochloride is an organic compound that is used in various scientific research applications. It is a white crystalline solid that has a melting point of 158-162°C, and a molecular weight of 213.66 g/mol. It has a chemical formula of C10H15ClN2, and is a derivative of phenethylamine. Embramine hydrochloride is commonly used in the synthesis of new compounds, as well as in biochemical and physiological studies.

Scientific research applications

Analytical and Assay Methods

  • Determination of Embramine Hydrochloride: Basavaiah et al. (2002) developed accurate methods for assaying embramine hydrochloride in samples and pharmaceutical preparations. These methods are based on titration of the chloride content with silver nitrate using visual, potentiometric, and conductometric end-point detection (Basavaiah, Charan, & Chandrashekar, 2002).
  • Spectrophotometric Determination: Sastry et al. (1990) proposed a rapid and sensitive method for determining embramine hydrochloride using Fast Green FCF to form a chloroform-soluble ion-association complex (Sastry, Prasad, & Suryanarayana, 1990).

Synthesis and Characterization Studies

  • Manganese(II) Complexes with Embramine Hydrochloride: Revanasiddappa et al. (2012) conducted a study on the synthesis and structural characterization of Mn(II) complexes with embramine hydrochloride. These complexes showed antimicrobial activity against various bacteria and fungi (Revanasiddappa, Shivakumar, Prasad, Vijay, & Jayalakshmi, 2012).

Drug Content Analysis

  • Content Uniformity Test of Tablets: Šafařík (1987) developed a simple method for the Content Uniformity Test (CUT) of tablets containing embramine. This method is based on extraction into anhydrous acetic acid and direct titration with HClO4 (Šafařík, 1987).

Graphene Oxide Nanocomposite for Drug Detection

  • Electrochemical Determination of Embramine: Sengar et al. (2022) discussed the synthesis of a graphene oxide/ionic liquid nanocomposite for the electrochemical determination of embramine. This method demonstrated enhanced sensitivity and a low detection limit for embramine in pharmaceutical formulations (Sengar, Saxena, Satsangee, & Jain, 2022).

Microemulsion for Drug Penetration

  • Modification of Drug Penetration into Skin: Schmalfuss et al. (1997) investigated the penetration of diphenhydramine hydrochloride from a W/O-microemulsion into human skin, which could be relevant for understanding the skin penetration of similar compounds like embramine (Schmalfuss, Neubert, & Wohlrab, 1997).

properties

IUPAC Name

2-[1-(4-bromophenyl)-1-phenylethoxy]-N,N-dimethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO.ClH/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16;/h4-12H,13-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOZATSMKDYYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Embramine hydrochloride

CAS RN

13977-28-1
Record name Bromadryl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13977-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Embramine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.311
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMBRAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BJ3V657VC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
D Hydrochloride, E Hydrochloride - Indian J Physiol Pharmacol1997 - ijpp.com
Antihistaninics of HI type are used for conditions like allergy, motion sickness, coughs and colds (1). They commonly produce dry mouth as side effect (2, 3). Decrease in Salivary …
Number of citations: 2 www.ijpp.com
CSP Sastry, TASR Prasad, MV Suryanarayana - Microchimica Acta, 1990 - Springer
… A rapid, simple, precise, accurate and highly sensitive method for the determination of some antihistaminic agents such as dimethindene maleate (DMM), embramine hydrochloride (…
Number of citations: 10 link.springer.com
HD Revanasiddappa, L Shivakumar… - Chemical Sciences …, 2012 - go.gale.com
… Clomiphene citrate (CPC), Imipramine hydrochloride (IMH), Diphenylpyraline hydrochloride (DPH), Embramine hydrochloride (EBH), and Dothiepin hydrochloride (DOT), and …
Number of citations: 6 go.gale.com
M Kuhnert-Brandstätter, M Geiler, I Wurian - Microchimica Acta, 1983 - Springer
… No enantiotropic conversion was detected between the two crystal forms of diclofenamide, embramine hydrochloride, etidocaine hydrochloride, fendiline hydrochloride and …
Number of citations: 4 link.springer.com
M Singh, S Kaur - Indian Journal of Dermatology, Venereology and …, 1987 - ijdvl.com
… once a day, chlorpheniramine maleate 4 mg 4 times a day, hydroxyzine hydrochloride 10 mg 4 times a day, cyproheptidine hydrochloride 4 mg 4 times a day, embramine hydrochloride …
Number of citations: 1 ijdvl.com
V Jokl, B Vítkovič, M Polášek - Journal of Chromatography A, 1989 - Elsevier
The effective mobility of a low-mobility base is regulated by a coupled protolytic and precipitation equilibrium. Assuming that the latter is rapid enough, a procedure for calculating …
Number of citations: 4 www.sciencedirect.com
K Drábiková, J Pečivová, E Ujházy, R Nosál - Inflammation Research, 1995 - Springer
Convincing evidence supporting the important role of the mast cell system in reproductive processes has been reported and, moreover, drugs which decrease the level of histamine in …
Number of citations: 4 link.springer.com
H Mizumachi, S Suzuki, M Sakuma… - Journal of Applied …, 2023 - Wiley Online Library
The hazards and potency of skin sensitizers are traditionally determined using animal tests such as the local lymph node assay (LLNA); however, significant progress has been made in …
V Jančinová, R Nosál, E Danihelová - Inflammation Research, 1996 - Springer
The H l-receptor antagonist, bromadryl, was found to inhibit thrombin-stimulated aggregation, malondialdehyde formation and thromboxane B2 production in rat platelets [1]. This effect, …
Number of citations: 3 link.springer.com
A Fueyo-Casado - Dermatol Treat, 2012 - books.google.com
In this chapter, three different drugs are resumed. Antihistamines are widely used in dermatological conditions to ameliorate pruritus and to inhibit the histamine release. Dapsone has …
Number of citations: 1 books.google.com

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